molecular formula C20H29N3O3 B12878332 (4S,4'S)-2,2'-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No.: B12878332
M. Wt: 359.5 g/mol
InChI Key: XCUWQZQDASOZCJ-HZPDHXFCSA-N
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Description

(4S,4’S)-2,2’-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a complex organic compound that features a pyridine ring substituted with a methoxy group and two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves multi-step organic reactions. The starting materials often include 4-methoxypyridine and tert-butyl-substituted oxazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized pyridine and oxazole derivatives.

Scientific Research Applications

(4S,4’S)-2,2’-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) involves its interaction with molecular targets through its functional groups. The methoxy and oxazole rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A related compound with two pyridine rings, commonly used as a ligand in coordination chemistry.

    4,4’-Dimethoxybipyridine: Similar in structure but with methoxy groups on both pyridine rings.

    2,2’-Bis(oxazoline): Contains oxazole rings but lacks the pyridine core.

Uniqueness

(4S,4’S)-2,2’-(4-Methoxypyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is unique due to its combination of a methoxypyridine core with tert-butyl-substituted oxazole rings. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

(4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-methoxypyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H29N3O3/c1-19(2,3)15-10-25-17(22-15)13-8-12(24-7)9-14(21-13)18-23-16(11-26-18)20(4,5)6/h8-9,15-16H,10-11H2,1-7H3/t15-,16-/m1/s1

InChI Key

XCUWQZQDASOZCJ-HZPDHXFCSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)(C)C)OC

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)(C)C)OC

Origin of Product

United States

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